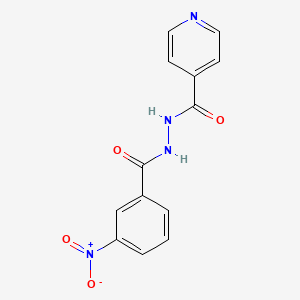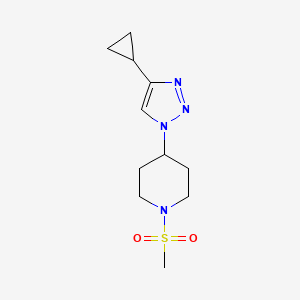![molecular formula C14H10N4O6 B3842946 3-nitro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842946.png)
3-nitro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide
Overview
Description
3-nitro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide, commonly known as NBBC, is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown potential in various applications, including biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of NBBC involves the inhibition of PTPs and MMPs. PTPs play a crucial role in cellular signaling pathways by removing phosphate groups from proteins. Inhibition of PTPs by NBBC leads to the accumulation of phosphorylated proteins, which can affect various cellular processes. MMPs are involved in the breakdown of extracellular matrix components, which is necessary for various physiological processes. Inhibition of MMPs by NBBC can affect tissue remodeling and wound healing.
Biochemical and Physiological Effects:
NBBC has been shown to have various biochemical and physiological effects. Inhibition of PTPs by NBBC can affect cellular signaling pathways, leading to changes in gene expression and cellular functions. Inhibition of MMPs by NBBC can affect tissue remodeling and wound healing. NBBC has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
NBBC has several advantages for lab experiments. It is a potent inhibitor of PTPs and MMPs, making it an ideal tool for studying cellular signaling pathways and tissue remodeling. NBBC is also stable and can be easily synthesized using various methods. However, NBBC has some limitations. It can be toxic at high concentrations, and its effects on other enzymes and cellular processes are not well understood.
Future Directions
There are several future directions for NBBC research. One area of interest is the development of NBBC analogs with improved potency and selectivity. Another area of interest is the identification of new targets for NBBC inhibition. NBBC has also shown potential for the treatment of various diseases, including cancer and inflammatory disorders. Future research will focus on the development of NBBC-based therapies for these diseases.
In conclusion, NBBC is a chemical compound that has shown potential in various scientific research applications. Its ability to inhibit the activity of PTPs and MMPs makes it an ideal tool for studying cellular signaling pathways and tissue remodeling. NBBC has several advantages for lab experiments, but its limitations must also be considered. Future research will focus on the development of NBBC analogs and therapies for various diseases.
Scientific Research Applications
NBBC has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. NBBC has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c15-13(10-2-1-3-12(8-10)18(22)23)16-24-14(19)9-4-6-11(7-5-9)17(20)21/h1-8H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLIZQNYHTKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842870.png)



![4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide](/img/structure/B3842900.png)


![4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3842917.png)

![N'-[(4-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842928.png)
![2-amino-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842936.png)

![N'-[(4-chlorophenoxy)acetyl]-2,4-dinitrobenzohydrazide](/img/structure/B3842947.png)